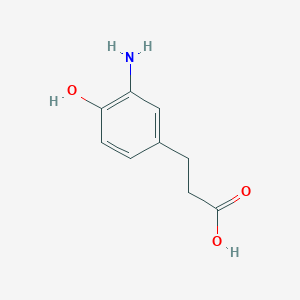

3-(3-Amino-4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

Métodos De Preparación

3-(3-Amino-4-hydroxyphenyl)propanoic acid can be synthesized through various methods:

Reaction of 4-aminophenol with methyl acrylate: This reaction in 2-propanol or acrylic acid in water at reflux produces intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester.

Using malonic acid and 4-hydroxybenzaldehyde: This method involves the synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid from these starting materials.

Industrial production: Typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-(3-Amino-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

3-(3-Amino-4-hydroxyphenyl)propanoic acid possesses a unique structure that includes an amino group and a hydroxyphenyl moiety. These functional groups contribute to its biological activity, particularly its antioxidant and anticancer properties. The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress within cells, which is crucial in cancer pathogenesis and response to therapy .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : It serves as a foundational scaffold for synthesizing various bioactive molecules. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities .

Biology

- Bacterial Metabolite : The compound is studied for its role in metabolic pathways and as a bacterial metabolite. It has been shown to influence cellular processes by modulating cell signaling pathways and gene expression related to oxidative stress .

Medicine

- Anticancer Properties : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells. For example, certain derivatives have demonstrated the ability to reduce the viability of A549 lung cancer cells by 50% .

- Antioxidant Activity : The compound has shown promising results in antioxidant assays, indicating its potential use in preventing oxidative damage in various diseases .

Industry

- Pharmaceutical Intermediate : It is utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, particularly those targeting antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of this compound against multidrug-resistant pathogens. The compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, highlighting their potential as novel antimicrobial agents .

Case Study 2: Antioxidant Efficacy

In another study, derivatives were tested for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain compounds had antioxidant activities comparable to known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), suggesting their utility in mitigating oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 3-(3-Amino-4-hydroxyphenyl)propanoic acid involves its interaction with molecular targets and pathways:

Comparación Con Compuestos Similares

3-(3-Amino-4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:

β-Tyrosine: Similar in structure but differs in the position of the amino group.

3-(4-Hydroxyphenyl)propanoic acid: Lacks the amino group, which affects its reactivity and applications.

3-(4-Hydroxyphenyl)amino)propanoic acid derivatives: These derivatives exhibit similar anticancer and antioxidant activities, highlighting the importance of the phenyl and amino groups in their bioactivity.

This compound’s unique combination of functional groups and its versatile reactivity make it a valuable subject of study in various scientific fields.

Actividad Biológica

3-(3-Amino-4-hydroxyphenyl)propanoic acid, also known as 3-(4-hydroxyphenyl)amino propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, specifically an amino group and a hydroxyphenyl moiety, which contribute to its biological activity. The presence of the hydroxyl group enhances its potential for antioxidant activity, while the amino group plays a crucial role in its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study published in Molecules evaluated various derivatives against A549 non-small cell lung cancer (NSCLC) cells. Key findings include:

- Cytotoxicity : Several derivatives reduced A549 cell viability by over 50%, with some compounds showing comparable efficacy to standard chemotherapeutics like doxorubicin and cisplatin .

- Mechanism of Action : The compounds were noted to suppress cell migration, indicating potential as anti-metastatic agents .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | A549 Cell Viability Reduction (%) | Comparison to Doxorubicin |

|---|---|---|

| Compound 20 | 50% | Comparable |

| Compound 29 | 31.2% | Superior |

| Compound 32 | 58.9% | Similar |

Antioxidant Properties

The antioxidant capacity of these compounds was assessed using the DPPH radical scavenging assay. Results indicated that several derivatives exhibited potent antioxidant activity, with some compounds performing similarly to ascorbic acid, a well-known antioxidant .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied, particularly against multidrug-resistant pathogens. Key findings include:

- Broad-Spectrum Activity : Derivatives showed significant activity against ESKAPE pathogens and drug-resistant Candida species, including Candida auris. Minimum inhibitory concentrations (MICs) ranged from 0.5 to 64 µg/mL .

- Specific Pathogen Targets : Compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1 µg/mL .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound | Pathogen Type | MIC (µg/mL) |

|---|---|---|

| Compound 14 | MRSA | 1 |

| Compound 16 | Candida auris | 8 |

| Compound 20 | Gram-negative pathogens | 8-64 |

Case Studies and Research Findings

- Study on Anticancer Efficacy : A recent study highlighted the anticancer potential of derivative compounds in vitro, demonstrating significant reductions in cell viability and migration in A549 cells. This suggests that further exploration could lead to novel cancer therapies .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy against drug-resistant strains, showcasing the ability of these compounds to inhibit growth effectively, thereby addressing a critical global health concern .

Propiedades

IUPAC Name |

3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFCORCYCNQCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378957 | |

| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-66-1 | |

| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.